3-Bromo-6-(tetrahydropyran-4-yl)pyridine
Overview
Description
3-Bromo-6-(tetrahydropyran-4-yl)pyridine is an organic compound with the molecular formula C10H12BrNO. It is a brominated pyridine derivative that features a tetrahydropyran ring attached to the pyridine core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(tetrahydropyran-4-yl)pyridine typically involves the bromination of 6-(tetrahydropyran-4-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(tetrahydropyran-4-yl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine derivative with an aryl boronic acid.
Scientific Research Applications
3-Bromo-6-(tetrahydropyran-4-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(tetrahydropyran-4-yl)pyridine depends on its specific application. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine
- 3-Bromo-4-methylpyridine
- 2-Bromo-6-(tetrahydropyran-3-yl)pyridine
Uniqueness
3-Bromo-6-(tetrahydropyran-4-yl)pyridine is unique due to the presence of both a bromine atom and a tetrahydropyran ring. This combination imparts distinct reactivity and properties compared to other brominated pyridine derivatives. The tetrahydropyran ring can influence the compound’s steric and electronic environment, affecting its behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
5-bromo-2-(oxan-4-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZWZQSYXGEYGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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